molecular formula C24H39NO4 B236777 3-Hydroxy-7-(hydroxyimino)cholanic acid CAS No. 131204-64-3

3-Hydroxy-7-(hydroxyimino)cholanic acid

Numéro de catalogue B236777
Numéro CAS: 131204-64-3
Poids moléculaire: 405.6 g/mol
Clé InChI: BTJWQMQHCORTED-MBKKHDIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy-7-(hydroxyimino)cholanic acid, also known as UDCA (Ursodeoxycholic acid), is a bile acid that is naturally produced in the human body. It is a secondary bile acid that is formed by the intestinal bacteria through the metabolism of primary bile acids. UDCA is known for its therapeutic properties and has been extensively studied for its potential use in treating various liver diseases.

Mécanisme D'action

3-Hydroxy-7-(hydroxyimino)cholanic acid exerts its therapeutic effects by several mechanisms. It reduces the production of toxic bile acids, inhibits the apoptosis of liver cells, and reduces inflammation in the liver. 3-Hydroxy-7-(hydroxyimino)cholanic acid also has antioxidant properties and can prevent the damage caused by free radicals.
Biochemical and Physiological Effects:
3-Hydroxy-7-(hydroxyimino)cholanic acid has several biochemical and physiological effects. It increases the secretion of bile, reduces the cholesterol content in bile, and increases the solubility of cholesterol in bile. 3-Hydroxy-7-(hydroxyimino)cholanic acid also reduces the absorption of cholesterol in the intestine, leading to a decrease in the serum cholesterol level. Additionally, 3-Hydroxy-7-(hydroxyimino)cholanic acid has been shown to improve insulin resistance and glucose metabolism in patients with non-alcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-Hydroxy-7-(hydroxyimino)cholanic acid has several advantages for lab experiments. It is readily available, has low toxicity, and is stable under normal laboratory conditions. However, 3-Hydroxy-7-(hydroxyimino)cholanic acid has some limitations for lab experiments. It is poorly soluble in water, which limits its use in aqueous solutions. Additionally, 3-Hydroxy-7-(hydroxyimino)cholanic acid can undergo isomerization at high temperatures, which can affect its stability and purity.

Orientations Futures

There are several future directions for 3-Hydroxy-7-(hydroxyimino)cholanic acid research. One area of research is the development of new synthesis methods that can improve the yield and purity of 3-Hydroxy-7-(hydroxyimino)cholanic acid. Another area of research is the investigation of the potential use of 3-Hydroxy-7-(hydroxyimino)cholanic acid in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more clinical trials to determine the optimal dosage and duration of 3-Hydroxy-7-(hydroxyimino)cholanic acid treatment for various liver diseases.

Méthodes De Synthèse

3-Hydroxy-7-(hydroxyimino)cholanic acid can be synthesized from cholic acid, which is a primary bile acid. The synthesis involves the oxidation of the hydroxyl group at position 7 of cholic acid to form a ketone group, followed by the reduction of the ketone group to a hydroxyl group using sodium borohydride. The resulting compound is then oxidized at position 3 to form 3-Hydroxy-7-(hydroxyimino)cholanic acid.

Applications De Recherche Scientifique

3-Hydroxy-7-(hydroxyimino)cholanic acid has been extensively studied for its potential use in treating various liver diseases, including primary biliary cholangitis, primary sclerosing cholangitis, and non-alcoholic fatty liver disease. It has also been studied for its potential use in treating other diseases, such as cystic fibrosis, gallstones, and colitis.

Propriétés

Numéro CAS

131204-64-3

Nom du produit

3-Hydroxy-7-(hydroxyimino)cholanic acid

Formule moléculaire

C24H39NO4

Poids moléculaire

405.6 g/mol

Nom IUPAC

(4R)-4-[(7Z,8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H39NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(26)12-15(23)13-20(22)25-29/h14-19,22,26,29H,4-13H2,1-3H3,(H,27,28)/b25-20-/t14-,15?,16?,17-,18+,19+,22+,23+,24-/m1/s1

Clé InChI

BTJWQMQHCORTED-MBKKHDIZSA-N

SMILES isomérique

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2/C(=N\O)/CC4[C@@]3(CCC(C4)O)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C

SMILES canonique

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C

Synonymes

3-hydroxy-7-(hydroxyimino)cholanic acid
HHCA
LCA-7-oxime

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.